TMS acts as a neuromuscular blocking agent, similar to other quaternary ammonium compounds like curarotoxin. Researchers utilize TMS to study neuromuscular transmission and its modulation by various drugs or physiological factors. For instance, TMS can be employed to investigate the effects of specific toxins or neurotransmitters on the interaction between nerves and muscles [].
TMS relaxes smooth muscle tissues, making it a valuable tool for studying their function and responses to various stimuli. Researchers can use TMS to investigate the contractile properties of smooth muscles in different organs, such as the gastrointestinal tract or blood vessels []. This can help understand the mechanisms underlying smooth muscle function and dysfunction in various diseases.
Due to its ability to block neuromuscular transmission and relax smooth muscles, TMS serves as a reference compound in the development of new drugs targeting these functions. Researchers compare the properties of novel compounds to TMS to assess their potential effectiveness and side effects []. This helps in identifying promising candidates for further development and clinical evaluation.
Tiemonium methylsulfate is a synthetic compound primarily classified as a muscarinic acetylcholine receptor antagonist. It is utilized mainly in Asia for alleviating muscle spasms in various systems, including the gastrointestinal, biliary, urinary, and gynecological systems. The compound is often administered in tablet form or through injections and suppositories, with dosages typically ranging from 100 mg to 300 mg daily for oral use .
The chemical structure of tiemonium methylsulfate can be represented by the molecular formula and has a molecular weight of approximately 430 g/mol .
Tiemonium methylsulfate works by competitively blocking the binding of acetylcholine to muscarinic receptors in smooth muscle tissues. Acetylcholine normally causes muscle contraction. By blocking its action, Tiemonium methylsulfate relaxes these muscles, alleviating spasms in the digestive tract, biliary system, urinary tract, and uterus.
As a muscarinic receptor antagonist, tiemonium methylsulfate exhibits significant spasmolytic activity, effectively reducing muscle contractions in smooth muscles. This action makes it beneficial for treating conditions characterized by excessive muscle spasms. Studies have indicated that tiemonium methylsulfate can decrease cell proliferation in human colon cancer cell lines, suggesting potential anticancer properties .
The synthesis of tiemonium methylsulfate typically involves the reaction of appropriate precursors under controlled conditions. One method includes direct asymmetric catalytic thienylaluminum addition to ketones, leading to the formation of tiemonium iodide, which can subsequently be converted into its methylsulfate salt . The synthesis process emphasizes the need for specific catalysts and reagents to achieve high yields and purity.
Tiemonium methylsulfate is primarily used as a spasmolytic agent in clinical settings. Its applications include:
Research on interaction studies involving tiemonium methylsulfate indicates that it may interact with other medications that affect cholinergic transmission. Caution is advised when co-administering with other anticholinergic agents or medications that influence smooth muscle activity. Additionally, studies have suggested that it may have interactions impacting its efficacy in specific patient populations, such as the elderly or those with pre-existing health conditions .
Several compounds share structural or functional similarities with tiemonium methylsulfate. These include:
Compound Name | Class | Primary Use | Unique Features |
---|---|---|---|
Hyoscine (Scopolamine) | Anticholinergic | Motion sickness, spasm relief | Crosses the blood-brain barrier; sedative effects. |
Dicyclomine | Anticholinergic | Irritable bowel syndrome | Primarily affects gastrointestinal motility. |
Atropine | Anticholinergic | Bradycardia treatment | Used in emergency medicine; increases heart rate. |
Propantheline | Anticholinergic | Peptic ulcer disease | Reduces gastric secretions; less potent than tiemonium. |
Tiemonium methylsulfate's unique profile as a selective muscarinic antagonist makes it particularly effective for treating muscle spasms without significant central nervous system effects, distinguishing it from other anticholinergics that may exert sedative effects or have broader systemic actions .
The synthesis of tiemonium methylsulfate, with molecular formula C₁₈H₂₄NO₂S·CH₃O₄S, involves the formation of a quaternary ammonium compound through several well-established synthetic pathways [11] [13]. The compound consists of a morpholinium cation bearing a tertiary alcohol functionality with phenyl and thiophene substituents, paired with a methylsulfate counterion [14] [15].
The most fundamental approach to tiemonium synthesis involves the direct quaternization of tertiary amines with alkylating agents [6] [8]. Quaternary ammonium compounds are typically prepared through the alkylation of tertiary amines, a process widely documented in the literature as quaternization [6]. Industrial production of quaternary ammonium salts usually involves hydrogenation of fatty nitriles to generate primary or secondary amines, which are subsequently treated with methyl chloride [6].
For tiemonium specifically, the quaternization process involves the reaction of the morpholine nitrogen with appropriate alkylating agents under controlled conditions [4]. The reaction proceeds through nucleophilic substitution mechanisms, where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent [19] [20].
Recent developments have demonstrated sophisticated approaches to tiemonium synthesis through asymmetric catalytic methods [26] [27]. A concise three-step synthesis of tiemonium iodide has been achieved with eighty-four percent yield using direct asymmetric catalytic thienylaluminum addition to ketones [26]. This method employs a titanium catalyst derived from (S)-1,1'-bi-2-naphthol to afford chiral tertiary 2-thienyl alcohols with excellent enantioselectivities of up to ninety-seven percent enantiomeric excess for aromatic ketones [27].
The optimized synthetic route leverages N-hydroxysuccinimide ester intermediates followed by amidation with spermine, yielding the desired product in sixty-nine percent yield [4]. This approach allows for uncomplicated purifications and represents a significant improvement over traditional coupling methods that suffer from arduous purification requirements due to multiple byproducts and unreacted intermediates [4].
Synthetic Route | Starting Materials | Key Conditions | Typical Yield (%) | Reference |
---|---|---|---|---|
Direct Quaternization with Alkyl Halides | Tertiary amine + alkyl halide | Elevated temperature, polar solvent | 60-85 | [6] [8] |
Reductive Alkylation with Aldehydes | Primary/secondary amine + aldehyde + reducing agent | Formaldehyde/long chain aldehydes, mild conditions | 45-75 | [4] |
NHS Ester Coupling followed by Quaternization | N-hydroxysuccinimide ester + amine | Amide coupling, room temperature | 69 | [4] |
Ion Exchange Methods | Quaternary halide + ion exchange resin | Aqueous medium, controlled pH | 70-90 | [28] |
Asymmetric Catalytic Synthesis | Thienylaluminum reagent + ketone | Titanium catalyst, (S)-BINOL ligand | 84 | [26] [27] |
The quaternization reaction exhibits enhanced nucleophilicity at each successive alkylation step, which can trigger consecutive alkylations until quaternary ammonium salt formation is complete [20]. This phenomenon, known as exhaustive alkylation, requires careful control of reaction conditions to prevent over-alkylation and ensure selective product formation [20].
Morpholine undergoes chemical reactions typical of secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic than structurally similar secondary amines such as piperidine [40]. This electronic effect influences the reaction kinetics and selectivity in quaternization reactions involving morpholine derivatives [40].
The incorporation of the methylsulfate counterion represents a critical aspect of tiemonium methylsulfate synthesis, as the counterion significantly affects the compound's solubility, stability, and biological activity [7] . Several methodologies have been developed for efficient methylsulfate incorporation, each with distinct advantages and limitations.
Direct methylation using dimethyl sulfate provides a straightforward approach to methylsulfate incorporation [21]. The reaction typically proceeds in cyclohexane at forty degrees Celsius under reflux conditions, where the nucleophilic quaternary ammonium center attacks the electrophilic methyl group of dimethyl sulfate [21]. However, this approach is limited by the significant toxicity and handling concerns associated with dimethyl sulfate, restricting its industrial applicability [21].
Alternative methylation approaches employ methyl iodide followed by counterion exchange [4]. The quaternary ammonium iodide intermediate is subjected to trituration with hot ethyl acetate for purification, though yields are often moderate to poor due to the required purification procedures [4]. The methylsulfate counterion is subsequently introduced through ion exchange reactions in aqueous medium [28].
Ion exchange represents the most widely employed method for methylsulfate incorporation in industrial settings [28]. The process involves the treatment of quaternary ammonium halides with appropriate methylsulfate salts under controlled conditions [28]. Water-soluble quaternary ammonium salts can be isolated from aqueous solution by adding water-miscible aliphatic amines, which precipitate the solid quaternary ammonium salt [28].
The counterion binding affinity significantly impacts the polymerization efficiency and properties of quaternary ammonium compounds [7]. Studies have demonstrated that methylsulfate counterions provide enhanced charge density and improved water uptake properties compared to chloride counterions in related systems [7].
The optimization of methylsulfate incorporation requires careful consideration of reaction stoichiometry, temperature, and solvent selection . Quaternization reactions involving methylsulfate formation benefit from stabilizers such as monomethyl ether hydroquinone to prevent unwanted polymerization during the process . Industrial production follows similar methodologies but scales up reaction conditions to ensure consistent quality and output .
Method | Reaction Conditions | Advantages | Challenges | Industrial Suitability |
---|---|---|---|---|
Direct Methylation with Dimethyl Sulfate | Cyclohexane, 40°C, reflux | Direct incorporation, high selectivity | Toxicity of dimethyl sulfate | Limited due to safety concerns |
Quaternization with Methyl Iodide followed by Ion Exchange | Ethyl acetate, elevated temperature | High purity, easy purification | Multiple steps required | Moderate |
Methylsulfate Salt Formation via Neutralization | 2N H₂SO₄, controlled pH | Simple procedure, cost-effective | pH control critical | High |
Counter-ion Exchange from Halide Salts | Aqueous medium, room temperature | Mild conditions, scalable | Complete ion exchange needed | High |
The successful incorporation of methylsulfate counterions requires rigorous analytical verification [1] [3]. High-performance liquid chromatography methods have been developed for the determination of tiemonium methylsulfate in the presence of degradation products [3]. The optimized mobile phase consists of acetonitrile, methanol, and 0.05 molar potassium dihydrogen phosphate in a ratio of twenty to five to eighty by volume, with pH adjusted to 3.0 using orthophosphoric acid [3].
The transition from laboratory-scale synthesis to industrial production of tiemonium methylsulfate presents numerous technical challenges that require sophisticated solutions [32] [35]. Large-scale manufacturing must address issues of process consistency, product purity, thermal stability, and environmental sustainability while maintaining economic viability [32].
Heat transfer limitations represent a primary concern in industrial-scale quaternary ammonium synthesis [33]. The exothermic nature of quaternization reactions requires efficient heat management to prevent thermal decomposition and ensure consistent product quality [16]. Thermal analysis of tiemonium methylsulfate reveals decomposition occurring in three distinct steps, with the first step at seventy-two to one hundred fifty-seven degrees Celsius involving the loss of ethanol molecules [16].
Mixing efficiency becomes increasingly critical at industrial scales, where inadequate agitation can result in local concentration gradients and non-uniform reaction conditions [41]. The viscosity of reactants and products, particularly when dealing with solid masses of quaternary ammonium salts, necessitates the use of appropriate solvents to maintain fluidity and ensure proper mixing [8].
The quaternization step requires liquid medium solvation to reduce viscosity of both starting materials and reaction products while minimizing foaming [8]. Commercial processing has traditionally relied on lower alkyl alcohols, most prominently isopropyl alcohol, though environmental and safety considerations are driving the adoption of alternative solvents [8].
Achieving pharmaceutical-grade purity in industrial production requires sophisticated purification strategies [28] [34]. The most significant contaminant in quaternary ammonium synthesis is typically tertiary amine tetrafluoroborate or related byproducts [34]. Multi-stage purification processes involving precipitation, recrystallization, and chromatographic separation are often necessary to achieve the required purity specifications [31] [34].
Precipitation using water-miscible aliphatic amines provides an effective method for isolating quaternary ammonium salts from aqueous solutions [28]. The process involves mixing concentrated aqueous solutions of the quaternary salt with aliphatic amines, causing immediate precipitation of the solid product [28]. Critical factors include complete removal of the aliphatic amine to ensure colorless product and prevention of contamination [28].
Advanced purification techniques employ ion-pair chromatography for high-resolution separation of quaternary ammonium compounds [31]. The technique utilizes normal phase conditions and demonstrates excellent separation capabilities, though it requires specialized equipment and higher operational costs [31].
Challenge Category | Specific Issues | Mitigation Strategies | Technology Solutions |
---|---|---|---|
Scale-up Consistency | Heat transfer limitations, mixing efficiency | Continuous flow reactors, improved heat exchange | Microreactor technology, automated systems |
Product Purity | Tertiary amine contamination, residual impurities | Multi-stage purification, recrystallization | Chromatographic purification, precipitation methods |
Thermal Stability | Decomposition at elevated temperatures | Optimized reaction conditions, stabilizers | Temperature monitoring, inert atmosphere |
Solvent Management | Solvent recovery, environmental impact | Solvent recycling, green alternatives | Distillation optimization, closed-loop systems |
Waste Minimization | Side product formation, atom economy | Process optimization, reaction design | Catalytic improvements, atom-efficient routes |
Quality Control | Analytical method development, batch consistency | Advanced analytical techniques, statistical control | Real-time monitoring, PAT implementation |
Modern industrial synthesis of quaternary ammonium compounds increasingly emphasizes environmental sustainability and green chemistry principles [35]. The development of environmentally degradable quaternary ammonium compounds has gained significant attention, with research focusing on incorporating biodegradable functional groups such as ester and thioether bonds [35].
Solvent management represents a critical aspect of sustainable production [32]. The recovery and recycling of organic solvents used in synthesis and purification processes require sophisticated distillation and separation technologies [34]. Closed-loop systems that minimize solvent consumption and waste generation are becoming standard in modern manufacturing facilities [35].
Contemporary purification methodologies leverage advanced separation technologies to achieve high product purity while minimizing environmental impact [42] [44]. Quaternary ammonium salt precipitation using selective agents provides effective removal of protein and nucleic acid contaminants [42]. The process demonstrates excellent selectivity and is particularly suited for high-purity applications, though it requires rigorous post-treatment to remove residual precipitating agents [42].
Continuous manufacturing techniques offer significant advantages over traditional batch processing for quaternary ammonium synthesis [43]. These systems provide superior control over reaction conditions, ensure consistent product quality, and enable real-time process monitoring with dynamic adjustments [43]. The integration of process analytical technology allows immediate identification and correction of deviations, contributing to optimized yields and reduced production cycle times [43].
Purification Method | Principle | Purity Achieved (%) | Industrial Applicability | Key Considerations |
---|---|---|---|---|
Precipitation with Water-Miscible Amines | Solubility difference in amine solutions | >95 | High - cost-effective, scalable | Complete amine removal required |
Recrystallization from Organic Solvents | Selective crystallization based on solubility | 90-98 | Moderate - solvent intensive | Solvent selection critical |
Ion-Pair Chromatography | Separation based on ion-pair formation | >99 | Low - expensive, complex | Specialized equipment needed |
Trituration with Hot Ethyl Acetate | Selective dissolution of impurities | 85-95 | Moderate - limited to specific compounds | Temperature control important |
Aqueous Washing and Filtration | Physical separation of soluble impurities | 80-90 | High - simple, environmentally friendly | Multiple wash cycles needed |
Irritant;Health Hazard